O-Desphenyl Sofosbuvir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

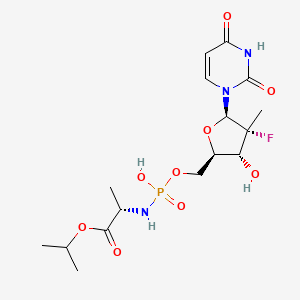

O-Desphenyl Sofosbuvir is a chemical compound with the linear formula C16H25FN3O9P . It has a molecular weight of 453.36 .

Synthesis Analysis

The synthesis of Sofosbuvir, which is closely related to this compound, presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The efficient large-scale manufacture of Sofosbuvir is an important goal in eradicating hepatitis C across the globe .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12?,14+,16?/m0/s1 .Chemical Reactions Analysis

The synthesis of Sofosbuvir involves several chemical reactions, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation .Physical and Chemical Properties Analysis

This compound has a molecular weight of 453.36 .Applications De Recherche Scientifique

Pharmacokinetics and Analytical Methods

O-Desphenyl Sofosbuvir, a key metabolite of Sofosbuvir, plays a crucial role in the pharmacokinetics and metabolism of Sofosbuvir. Sofosbuvir itself is a pivotal antiviral medication used extensively in treating hepatitis C virus (HCV) infections. It operates by inhibiting the hepatitis C NS5B protein, which is essential for viral replication. Various analytical and bioanalytical methods have been developed to quantify Sofosbuvir in pharmaceutical formulations and biological samples, highlighting its significance in clinical applications and research. Techniques include chromatography, electro-analytical methods, chemometrics, and optical methods, with HPLC-based methods being the most common. This underscores the importance of precise quantification of Sofosbuvir and its metabolites, including this compound, for effective therapeutic monitoring and development of new analytical approaches (Pathak, Bhardwaj, & Godela, 2022).

Clinical Efficacy and Treatment Regimens

Sofosbuvir, the prodrug of this compound, has transformed the treatment landscape of chronic hepatitis C through its inclusion in various treatment regimens. Its efficacy spans across multiple HCV genotypes, offering high sustained virological response rates. Sofosbuvir's application extends beyond monotherapy, being part of combination therapies that significantly enhance treatment outcomes for chronic hepatitis C patients, including those with HIV co-infection and post-liver transplantation cases. These regimens exhibit a high genetic barrier to resistance, crucial for the success of antiviral therapy. Clinical trials and studies underscore the importance of Sofosbuvir and its metabolites in developing interferon-free, highly effective treatment options for HCV infection, providing a foundation for future therapeutic innovations (Keating, 2014), (Stedman, 2014).

Future Directions in HCV Treatment

Research into this compound and Sofosbuvir continues to open new avenues for the treatment of HCV. The development of all-oral, once-daily regimens that are both effective and well-tolerated represents a significant advancement in HCV therapy. The exploration of Sofosbuvir's clinical potential, including its metabolites, in various patient populations and HCV genotypes, lays the groundwork for future therapeutic strategies. This includes the potential expansion into treatments for other viral infections, demonstrating the broad impact of Sofosbuvir and its metabolites on antiviral research and clinical practice (Sise, McQuaid, & Martin, 2021).

Mécanisme D'action

Target of Action

O-Desphenyl Sofosbuvir, like its parent compound Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of this compound is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

This compound is a nucleotide analog inhibitor, which specifically inhibits the HCV NS5B RNA-dependent RNA polymerase . Following intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), this compound incorporates into HCV RNA by the NS5B polymerase and acts as a chain terminator .

Biochemical Pathways

The active form of this compound, GS-461203, acts as a defective substrate for the NS5B polymerase . This results in premature termination of the HCV RNA replication process, thereby inhibiting the virus’s ability to reproduce .

Pharmacokinetics

Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The result of this compound’s action is the inhibition of HCV replication, leading to a decrease in the viral load within the patient . This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Safety and Hazards

Orientations Futures

The clinical success of Sofosbuvir, a drug closely related to O-Desphenyl Sofosbuvir, demands efficient approaches for its synthesis . Efficient large-scale manufacture of Sofosbuvir will thus represent an enormously important goal in eradicating hepatitis C across the globe . Additionally, Sofosbuvir has been evaluated for the treatment of COVID-19 outpatients .

Analyse Biochimique

Biochemical Properties

O-Desphenyl Sofosbuvir is involved in biochemical reactions primarily as an inhibitor of the HCV NS5B polymerase. This enzyme is essential for the replication of HCV RNA. This compound interacts with the NS5B polymerase by mimicking the natural substrates of the enzyme, thereby inhibiting its activity and preventing viral replication. Additionally, it interacts with other biomolecules such as human cathepsin A and carboxylesterase 1, which are involved in its metabolic activation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly hepatocytes, which are the primary target cells for HCV. It influences cell function by inhibiting the replication of HCV RNA, thereby reducing viral load and promoting the clearance of the virus from infected cells. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by interfering with the viral replication machinery .

Molecular Mechanism

At the molecular level, this compound acts as a prodrug that undergoes intracellular activation to form its active triphosphate metabolite. This active form incorporates into the viral RNA by the NS5B polymerase, leading to chain termination and inhibition of viral replication. The binding interactions with the NS5B polymerase are crucial for its inhibitory effect. Additionally, this compound may influence gene expression by altering the transcriptional activity of viral and host genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that this compound maintains its antiviral activity over extended periods, although some reduction in efficacy may be observed due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces viral load without significant adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes sequential hydrolysis and phosphorylation to form its active triphosphate metabolite. Enzymes such as human cathepsin A and carboxylesterase 1 play a critical role in its metabolic activation. The compound also affects metabolic flux and metabolite levels by inhibiting the NS5B polymerase, thereby disrupting the viral replication cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by hepatocytes via passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its intracellular localization and accumulation. This distribution is essential for its antiviral activity, as it ensures that the compound reaches its target site within the cells .

Subcellular Localization

This compound localizes primarily in the cytoplasm of infected cells, where it exerts its antiviral effects. The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments. This localization is crucial for its activity, as it ensures that the compound interacts with the viral replication machinery within the cytoplasm .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12+,14+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNWIJCJSQLNQC-BDQOCJAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.